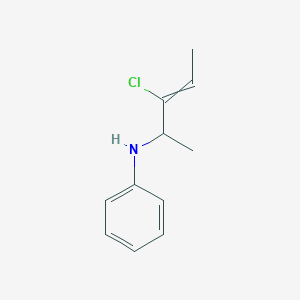![molecular formula C9H16O3 B14408960 methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate CAS No. 81677-43-2](/img/structure/B14408960.png)
methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate: is a chemical compound with the molecular formula C10H18O3. It is known for its unique cyclopropyl group, which imparts distinct chemical properties. This compound is often used in various scientific research applications due to its reactivity and structural features.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl group. This can be achieved through the reaction of an alkene with a carbene precursor under controlled conditions.
Hydroxymethylation: The cyclopropyl group is then functionalized with a hydroxymethyl group. This step often involves the use of formaldehyde and a suitable catalyst.
Esterification: The final step is the esterification of the hydroxymethylated cyclopropyl compound with butanoic acid in the presence of an acid catalyst to form the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclopropyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving cyclopropyl groups.
Medicine: Research into potential pharmaceutical applications, including drug design and development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate involves its interaction with specific molecular targets. The cyclopropyl group can undergo ring-opening reactions, which are crucial in various biochemical pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]pentanoate
- Ethyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate
- Methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]propanoate
Uniqueness
Methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate is unique due to its specific combination of the cyclopropyl and hydroxymethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
81677-43-2 |
|---|---|
Molekularformel |
C9H16O3 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate |
InChI |
InChI=1S/C9H16O3/c1-12-9(11)4-2-3-7-5-8(7)6-10/h7-8,10H,2-6H2,1H3/t7-,8+/m1/s1 |
InChI-Schlüssel |
VGLYCTIZONOGAP-SFYZADRCSA-N |
Isomerische SMILES |
COC(=O)CCC[C@@H]1C[C@H]1CO |
Kanonische SMILES |
COC(=O)CCCC1CC1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


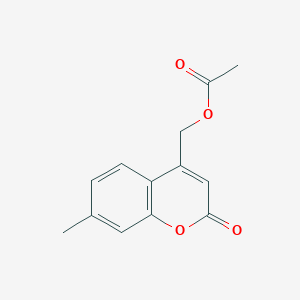
![2-Chloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide](/img/structure/B14408883.png)
![1,1'-[Oxybis(methyleneselanyl)]bis(4-ethoxybenzene)](/img/structure/B14408890.png)
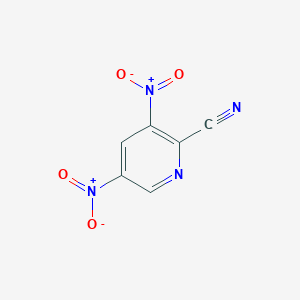
![(E)-1-[4-(Heptyloxy)phenyl]-N-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14408893.png)
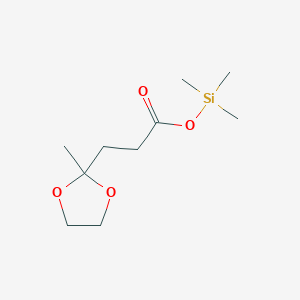
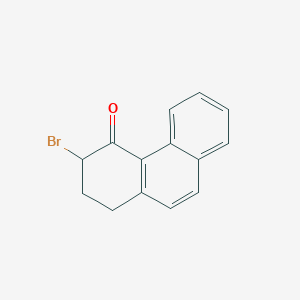
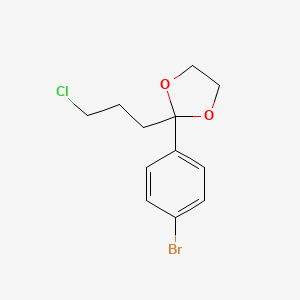

![1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one](/img/structure/B14408945.png)
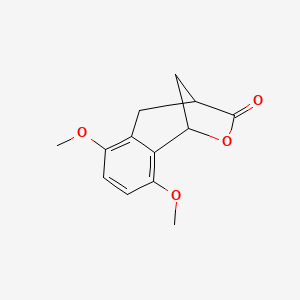
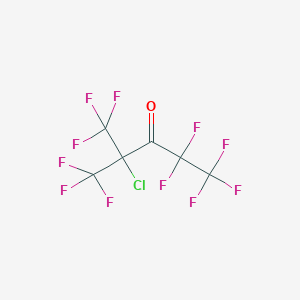
![(1S)-7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14408956.png)
